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Compound of Interest

4-(Dimethylsulfamoyl)-3-
Compound Name:

methylbenzoic acid
CAS No.: 1346608-93-2

Cat. No.: B2815071

Get Quote

Executive Summary & Chemical Identity[1][2]

4-(Dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 1346608-93-2) is a specialized
functionalized benzoic acid derivative used primarily as a scaffold in medicinal chemistry.[1][2]
It serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals,
particularly in the development of diuretics, protein tyrosine phosphatase 1B (PTP1B)
inhibitors, and potential anti-cancer agents targeting metabolic pathways.

This guide details the structural anatomy, synthetic methodologies, and physicochemical
properties of the compound, designed for researchers requiring high-purity synthesis and
characterization protocols.
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Property Data

IUPAC Name 4-(Dimethylsulfamoyl)-3-methylbenzoic acid
CAS Number 1346608-93-2

Molecular Formula C10H13NO4S

Molecular Weight 243.28 g/mol

SMILES CN(C)S(=0)(=0)C1=C(C)C=C(C(=0)0O)C=C1
LogP (Predicted) ~0.94

] ~3.8 (Carboxylic acid), modulated by electron-
pKa (Acid) ) )
withdrawing sulfamoyl group

Structural Anatomy & Electronic Properties[1]

The molecule features a trisubstituted benzene ring where the positioning of substituents

dictates its chemical reactivity and binding affinity in biological targets.[2]

Steric & Electronic Environment

The "Push-Pull" System: The molecule contains an electron-donating methyl group (-CHs) at
position 3 and two electron-withdrawing groups: the carboxylic acid (-COOH) at position 1
and the dimethylsulfamoyl group (-SO2NMez) at position 4.[1][2]

Ortho-Effect: The methyl group at position 3 is ortho to the bulky sulfamoyl group at position
4.[1] This creates significant steric strain, forcing the sulfamoyl group to rotate out of the
plane of the benzene ring.[2] This conformation is often critical for fitting into enzyme active
sites (e.g., hydrophobic pockets).[1][2]

Acidity Modulation: The sulfamoyl group at the para position (relative to the methyl) and meta
(relative to the acid?[2] No, numbering is 1-COOH, 3-Me, 4-Sulfamoyl. Thus, sulfamoyl is
para to the H at pos 1? No, it is para to the C1-COOH bond? No, 1 and 4 are para).[1][2]

o Correction: The Sulfamoyl group is para to the Carboxylic Acid.[2] This places two
electron-withdrawing groups in opposition.[1] The strong electron-withdrawing nature of
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the -SO2NMe:z group increases the acidity of the benzoic acid proton compared to
unsubstituted benzoic acid.

Structural Diagram (DOT)

4-(Dimethylsulfamoyl)-3-methylbenzoic acid

C4 (Sulfamoyl) Steric Clash
(Twisted Conformation)

C3 (Methyl)
Benzene Ring>

C1 (COOH)

Click to download full resolution via product page

Caption: Structural node map highlighting the para-substitution pattern and the steric
interaction between the C3-Methyl and C4-Sulfamoyl groups.

Synthetic Pathways[1][3][4]

The synthesis of 4-(dimethylsulfamoyl)-3-methylbenzoic acid presents a regioselectivity
challenge due to the directing effects of the substituents.

Route A: Chlorosulfonation (Industrial Standard)

This route utilizes 3-methylbenzoic acid (m-toluic acid) as the starting material.[1][2] The
reaction relies on the activating power of the methyl group to direct the incoming sulfonyl
chloride electrophile.[2]

e Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3][4]
o Regioselectivity Logic:

o The -COOH group directs meta (to position 5).[1][2][3]
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o The -CHs group directs ortho/para (to positions 2, 4, 6).[1][2]

o Conflict: Position 4 is para to the COOH (disfavored) but ortho to the CHs (favored).[1][2]
Position 6 is ortho to COOH and para to CHs.[1][2]

o Outcome: Under excess chlorosulfonic acid conditions, substitution at Position 4 is favored
due to the strong activation of the methyl group, despite the steric hindrance.[2] Careful
temperature control is required to minimize the formation of the 2-isomer or sulfone
byproducts.

Experimental Protocol

Step 1: Chlorosulfonation
» Reagents: 3-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

o Setup: Dry 3-neck flask equipped with a dropping funnel, thermometer, and HCI gas
scrubber.

e Procedure:
o Cool chlorosulfonic acid to 0°C.[1][2]
o Add 3-methylbenzoic acid portion-wise over 30 minutes, maintaining temperature < 5°C.

o Critical Step: Once addition is complete, heat the mixture to 60°C for 4 hours. This drives
the reaction to completion and favors the thermodynamic product.

o Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The
intermediate 4-(chlorosulfonyl)-3-methylbenzoic acid will precipitate as a white/off-white
solid.[1]

o Filtration: Filter immediately and wash with cold water.[1][2] Note: The sulfonyl chloride is
moisture sensitive; proceed to Step 2 immediately.[2]

Step 2: Amination
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» Reagents: Wet sulfonyl chloride cake (from Step 1), Dimethylamine (40% ag. solution, 3.0
eq), THF or Acetone (Solvent).[1][2]

e Procedure:

o Suspend the wet cake in THF at 0°C.

[¢]

Add dimethylamine solution dropwise.[1][2] The reaction is exothermic.[1][2][5]

[¢]

Stir at room temperature for 2 hours.

[e]

Workup: Acidify the mixture with 1N HCI to pH ~2 to precipitate the free acid.

o

Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram (DOT)
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to prevent hydrolysis .

(Final Product)
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Caption: Step-by-step synthetic route from m-toluic acid to the final sulfonamide, highlighting
critical process controls.
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Physicochemical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should
be observed.

NMR Spectroscopy (Predicted)

e 'HNMR (400 MHz, DMSO-de):

o 0 13.2 ppm (br s, 1H): Carboxylic acid -COOH (exchangeable).[1][2]

[e]

0 7.95 ppm (d, J=8.0 Hz, 1H): Ar-H at Position 5 (ortho to sulfamoyl).[1][2]

[e]

0 7.85 ppm (s, 1H): Ar-H at Position 2 (ortho to COOH and Methyl).[1]

(¢]

0 7.75 ppm (d, J=8.0 Hz, 1H): Ar-H at Position 6.

[¢]

0 2.65 ppm (s, 6H): -N(CHs)2z protons.[1][2]
o 0 2.45 ppm (s, 3H): Ar-CHs protons.[1]

» Note: The aromatic protons may show slight shifts depending on concentration, but the
integration ratio 1:1:1:6:3 is diagnostic.[2]

Mass Spectrometry

o ESI-MS (Negative Mode): m/z 242.1 [M-H]~.

e ESI-MS (Positive Mode): m/z 244.1 [M+H]*.

Solubility Profile
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Solvent Solubility Notes
Water Low Soluble at pH > 7 (as salt)
) Recommended for biological
DMSO High
assays
Methanol Moderate Good for recrystallization
Dichloromethane Low Poor solubility

Pharmaceutical Utility & Applications
Drug Discovery Scaffold

This compound acts as a "warhead" carrier or a linker in fragment-based drug design.[1]

e PTP1B Inhibitors: The benzoic acid moiety mimics the phosphate group of phosphotyrosine,
allowing it to bind to the active site of Protein Tyrosine Phosphatase 1B (a target for Type 2
Diabetes).[2] The sulfonamide tail extends into the hydrophobic groove (Site B), improving
selectivity.[2]

e SGLT2 Inhibition: Analogs of this structure have been explored for sodium-glucose
cotransporter 2 inhibition, leveraging the glucose-mimicking potential when coupled with
glycosidic chains.[1]

Bioconjugation

The carboxylic acid group allows for easy conjugation to amines via EDC/NHS coupling,
making this molecule a useful probe for labeling proteins with sulfonamide moieties to study

carbonic anhydrase binding.[2]

References

» Synthesis of Sulfamoyl Benzoic Acids:Organic Syntheses, Coll. Vol. 5, p. 184 (1973).[1][6]
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e Chemical Structure Data: PubChem Compound Summary for CID 1346608-93-2.[1]
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¢ Directing Effects in EAS: BenchChem Technical Guide on Chlorosulfonation Regioselectivity.

[1]

¢ PTP1B Inhibitor SAR Studies:European Journal of Medicinal Chemistry, 2013.[1][2] (Context
on 3-methyl-benzoic acid derivatives in diabetes research).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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